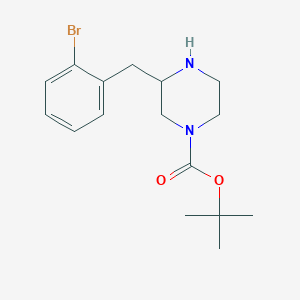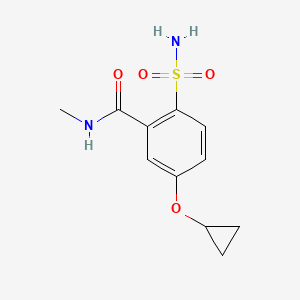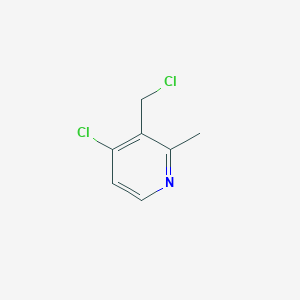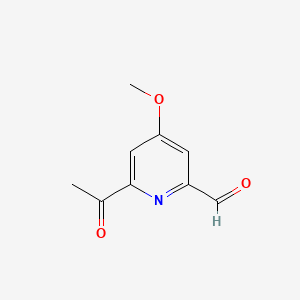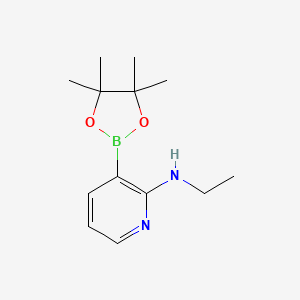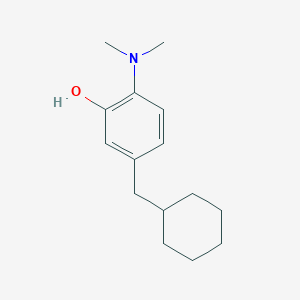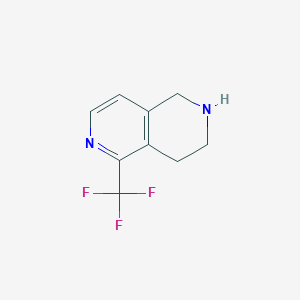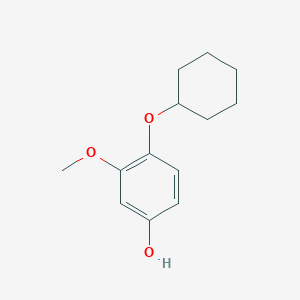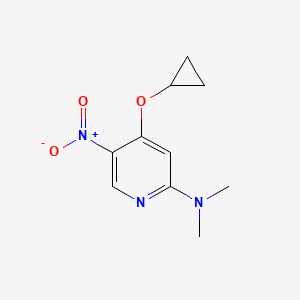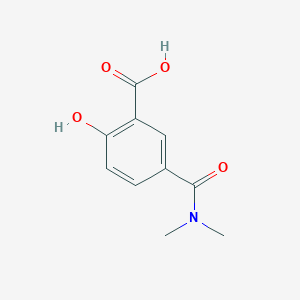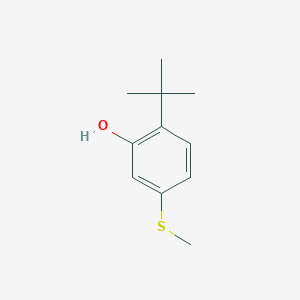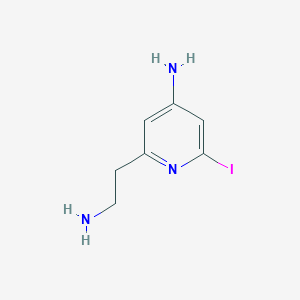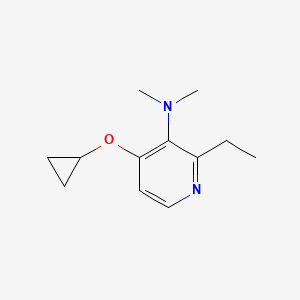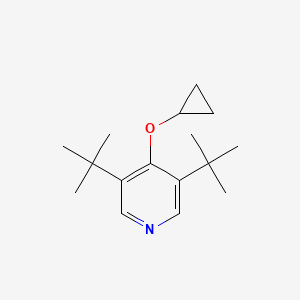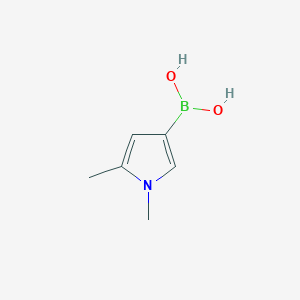
1,5-Dimethyl-pyrrol-3-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-pyrrol-3-ylboronic acid is an organoboron compound that features a pyrrole ring substituted with two methyl groups and a boronic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-pyrrol-3-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of 1,5-dimethylpyrrole using a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-pyrrol-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source such as propionic acid or hydrogenation at elevated temperatures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Coupled Products: From Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
Hydroxylated Products: From oxidation reactions, converting the boronic acid group to a hydroxyl group.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-pyrrol-3-ylboronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,5-dimethyl-pyrrol-3-ylboronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in sensing applications and in the development of boron-containing drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Another boronic acid with a phenyl group instead of a pyrrole ring.
Pinacol Boronic Esters: Boronic esters that are more stable and often used in similar reactions.
Uniqueness
1,5-Dimethyl-pyrrol-3-ylboronic acid is unique due to its pyrrole ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. This uniqueness makes it valuable in specific synthetic applications and research areas .
Eigenschaften
Molekularformel |
C6H10BNO2 |
|---|---|
Molekulargewicht |
138.96 g/mol |
IUPAC-Name |
(1,5-dimethylpyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C6H10BNO2/c1-5-3-6(7(9)10)4-8(5)2/h3-4,9-10H,1-2H3 |
InChI-Schlüssel |
FBTBXQSEVBFWII-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(C(=C1)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


